N-dodecyl-2,6-dimethoxybenzamide
Description
N-Dodecyl-2,6-dimethoxybenzamide is a benzamide derivative featuring a dodecyl alkyl chain attached to the nitrogen atom and methoxy groups at the 2- and 6-positions of the aromatic ring. The dimethoxy groups enhance electron donation to the aromatic ring, influencing solubility and intermolecular interactions, while the long dodecyl chain likely increases lipophilicity, impacting applications in materials science or pharmacology .
Properties
Molecular Formula |
C21H35NO3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-dodecyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C21H35NO3/c1-4-5-6-7-8-9-10-11-12-13-17-22-21(23)20-18(24-2)15-14-16-19(20)25-3/h14-16H,4-13,17H2,1-3H3,(H,22,23) |
InChI Key |
YNQLPKRJJMIQGO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C=CC=C1OC)OC |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Variations
N-Heptyl-2,6-dimethoxybenzamide ()
- Molecular Formula: C₁₆H₂₅NO₃
- Molecular Weight : 279.38 g/mol
- Key Features : Shorter heptyl chain (C7) vs. dodecyl (C12) in the target compound.
- Applications may differ in polymer matrices where shorter chains enhance flexibility .
N-Dodecyl-2,3-dihydroxy-N'-octadecylbutanediamide ()
- Molecular Formula : C₃₄H₆₈N₂O₄
- Melting Point : 151–154°C
- Key Features : Dihydroxy substituents instead of dimethoxy, with dual alkyl chains (C12 and C18).
- Impact : The dihydroxy groups enable stronger hydrogen bonding, increasing melting points and rigidity compared to dimethoxy derivatives. Such compounds may prioritize solid-state stability over solubility .
Functional Group Modifications
2-Aminobenzamide Derivatives ()
- Example: 4-(5-(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-N-ethyl-2,6-dimethoxybenzamide ()
- Key Features : Incorporation of heterocycles (benzimidazole, pyrazole) and amide groups.
- The ethyl chain in this compound contrasts with the dodecyl chain, favoring target-specific interactions in kinase inhibition .
N-Phenyl-2,6-dimethoxybenzamide ()
- Application : Polymers with this framework exhibit lithium-ion conductivity (10⁻⁴ S/cm at 30°C).
- Impact : Replacing dodecyl with phenyl groups introduces π-π interactions, improving ion transport in solid polymer electrolytes. This highlights how aromatic vs. alkyl substituents dictate material performance .
Physicochemical Properties
Melting Points and Solubility
- N-Dodecyl-2,3-dihydroxy-N'-octylbutanediamide () : Melting point 166–168°C due to hydrogen bonding.
- N-Heptyl-2,6-dimethoxybenzamide () : Lower melting point inferred (~100–120°C) owing to reduced crystallinity from methoxy groups.
- N-Dodecyl-2,6-dimethoxybenzamide : Expected intermediate melting point (150–160°C) balancing alkyl chain length and methoxy rigidity.
Spectral Data
Data Table: Key Comparative Metrics
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound* | C₂₁H₃₅NO₃ | 361.51 | ~150–160 (inferred) | Dimethoxy, C12 alkyl | Polymers, drug delivery |
| N-Heptyl-2,6-dimethoxybenzamide | C₁₆H₂₅NO₃ | 279.38 | Not reported | Dimethoxy, C7 alkyl | Material science |
| N-Dodecyl-2,3-dihydroxybutanediamide | C₃₄H₆₈N₂O₄ | 569.57 | 151–154 | Dihydroxy, dual alkyl | Stabilizers, surfactants |
| N-Phenyl-2,6-dimethoxybenzamide | C₁₅H₁₅NO₃ | 257.29 | Not reported | Phenyl, dimethoxy | Lithium-ion batteries |
*Inferred data based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
